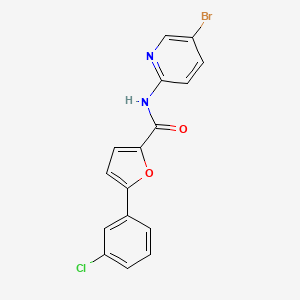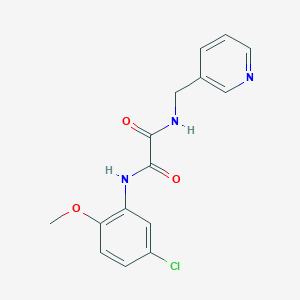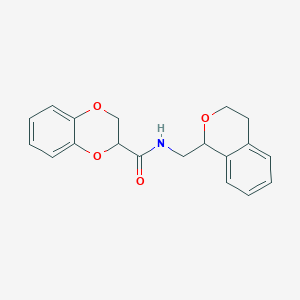![molecular formula C18H19NOS B5152375 N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
N-[2-(benzylthio)ethyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]-3-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is synthesized using a specific method and has unique properties that make it useful in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-(benzylthio)ethyl]-3-phenylacrylamide is not fully understood. However, studies have shown that this compound can interact with specific biological targets, including enzymes and receptors, to modulate their activity. This interaction can result in various biochemical and physiological effects, including changes in gene expression, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-3-phenylacrylamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammatory processes. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of specific receptors, including dopamine receptors, which are involved in neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzylthio)ethyl]-3-phenylacrylamide has several advantages for lab experiments. This compound is stable and can be easily synthesized using a specific method. It has been shown to have low toxicity and can be used at relatively low concentrations. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific biological target. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in specific experiments.
Orientations Futures
There are several future directions for the use of N-[2-(benzylthio)ethyl]-3-phenylacrylamide in scientific research. One direction is the development of this compound as a therapeutic agent for the treatment of specific diseases, including cancer and inflammation. Another direction is the use of this compound as a tool in biological research to study the mechanisms of action of specific biological processes. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in specific experiments and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-[2-(benzylthio)ethyl]-3-phenylacrylamide involves the reaction of 3-phenylacrylamide with benzylthiol in the presence of a catalyst. The reaction is carried out under specific conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The yield of the product is dependent on the reaction conditions, and optimization of the reaction conditions is necessary to obtain a high yield of the product.
Applications De Recherche Scientifique
N-[2-(benzylthio)ethyl]-3-phenylacrylamide has been used in various scientific research applications, including medicinal chemistry and drug discovery. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has also been used as a tool in biological research to study the mechanisms of action of various biological processes.
Propriétés
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(12-11-16-7-3-1-4-8-16)19-13-14-21-15-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCRMCVRXPLBKO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylthio)ethyl]-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)

![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)


![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)